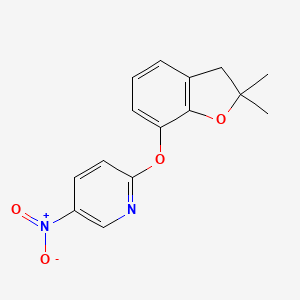

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 5-nitro-2-pyridinyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

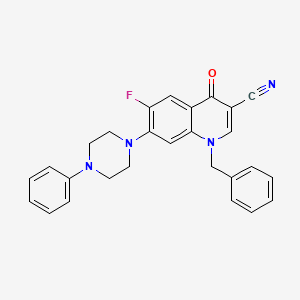

The compound “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 5-nitro-2-pyridinyl ether” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of fused benzene and furan rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a nitro group attached to a pyridine ring, and an ether linkage connecting these two parts. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group in the pyridine ring might undergo reduction reactions, while the ether linkage could potentially be cleaved under acidic or basic conditions .Scientific Research Applications

Synthesis and Voltage-Clamp Studies

A study explored the synthesis of benzofuran derivatives and their voltage-clamp studies on L-type Ca2+ channels, showcasing the potential of such compounds in probing L-type Ca2+ channel structure and function (Visentin et al., 1999). This indicates that similar compounds, including the one , could be valuable tools in neurological research, especially concerning calcium channel modulation.

Catalytic Applications

Another research focused on the catalytic synthesis of dimethyl ether (DME), utilizing dehydration catalysts characterized by pyridine adsorption followed by IR spectroscopy (Ramos et al., 2005). This highlights the role of pyridine and benzofuran derivatives in facilitating catalytic reactions, particularly in energy conversion processes and the synthesis of biofuels.

Protective Group Chemistry

The protection of hydroxyl groups using tert-butyldimethylsilyl derivatives has been detailed, emphasizing the importance of such methodologies in synthetic organic chemistry (Corey & Venkateswarlu, 1972). Given the structural complexity of "2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 5-nitro-2-pyridinyl ether," similar protective strategies might be applicable during its synthesis or functionalization.

Novel Reducing Agents

Research on sodium borohydride in the presence of aluminum chloride as a powerful reducing agent indicates potential applications in the reduction of esters, lactones, and carboxylic acids (Brown & Rao, 1956). Compounds like the one in focus may find utility in synthetic pathways that require selective reduction steps.

Polyimide Synthesis

The synthesis of novel polyimides derived from pyridine-containing monomers showcases the utility of pyridine derivatives in high-performance materials, such as polymers with exceptional thermal stability (Zhang et al., 2005). This suggests that "this compound" might be of interest in the development of new materials or as a precursor in polymer chemistry.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-15(2)8-10-4-3-5-12(14(10)21-15)20-13-7-6-11(9-16-13)17(18)19/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZSAMMINZFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide](/img/structure/B2846224.png)

![2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2846226.png)

![N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2846229.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2846232.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2846233.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2846236.png)

![Ethyl 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2846240.png)